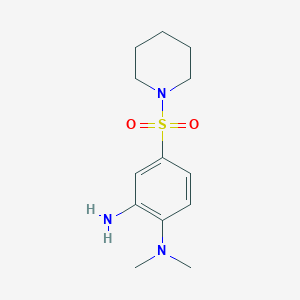

2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine

Description

2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine is a phenylamine derivative featuring a dimethylamino group (-N(CH₃)₂) at the 2-position and a piperidine sulfonyl group (-SO₂-C₅H₁₀N) at the 5-position of the benzene ring. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry, particularly for targeting neurotransmitter transporters such as the serotonin transporter (SERT). The dimethylamino group is a common pharmacophore in SERT ligands, facilitating receptor interactions through hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name |

1-N,1-N-dimethyl-4-piperidin-1-ylsulfonylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-15(2)13-7-6-11(10-12(13)14)19(17,18)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQIXTAEBMVENX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: The starting material, phenylamine, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Sulfonylation: The amine group is sulfonylated using a sulfonyl chloride reagent to introduce the piperidylsulfonyl group.

Dimethylation: Finally, the amine group is dimethylated using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced amines or hydrocarbons.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological or inflammatory conditions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine with structurally or functionally related compounds, emphasizing substituent effects, binding affinities, and applications:

Structural and Functional Insights

- Dimethylamino vs. Methyl Groups: The dimethylamino group in the target compound enhances SERT binding compared to methyl-substituted analogs (e.g., ). The lone electron pair on nitrogen facilitates interactions with SERT’s binding pocket, a feature critical for ligands like [11C]AFE and [125I]-ADAM .

- Sulfonyl vs. Thioether Groups : The sulfonyl group (-SO₂-) in the target compound improves oxidative stability compared to thioether (-S-) analogs (e.g., [125I]-ADAM). However, thioether derivatives generally exhibit higher SERT affinity due to favorable hydrophobic interactions .

Pharmacological and Physicochemical Properties

- Reactivity and Stability: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity than methacrylate analogs, suggesting that the position of the dimethylamino group significantly influences photopolymerization and material properties. This reactivity trend may extrapolate to the target compound’s stability in biological systems .

Biological Activity

Overview

2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine is a synthetic organic compound notable for its unique structural features, including a dimethylamino group and a piperidylsulfonyl group. These functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and applications based on diverse research findings.

The synthesis of 2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine typically involves several steps:

- Nitration : The starting material, phenylamine, undergoes nitration to introduce a nitro group.

- Reduction : The nitro group is reduced to an amine group.

- Sulfonylation : The amine group is sulfonylated using a sulfonyl chloride reagent to introduce the piperidylsulfonyl group.

- Dimethylation : Finally, the amine group is dimethylated using a methylating agent such as dimethyl sulfate or methyl iodide.

These synthetic routes allow for the production of the compound in both laboratory and industrial settings, with optimizations for yield and purity in larger-scale productions.

The biological activity of 2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine is primarily attributed to its interaction with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes.

- Receptor Modulation : It can modulate the activity of receptors, potentially influencing signaling pathways related to inflammation and neurological conditions.

Pharmacological Applications

Research indicates that this compound has potential applications in various therapeutic areas:

- Neurological Disorders : Investigated for its neuroprotective effects and potential use in treating conditions such as Alzheimer's disease or Parkinson's disease.

- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties, indicating that 2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine might also possess such activity .

- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of phenylamine compounds showed significant neuroprotective effects in vitro, suggesting that modifications like those present in 2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine could enhance these properties.

- Antimicrobial Activity : Research comparing various substituted phenylamines indicated that compounds with dimethylamino groups showed increased antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. .

- Inflammation Models : Experimental models assessing inflammation responses showed that compounds with similar structures could significantly reduce markers of inflammation, indicating potential therapeutic benefits .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Dimethylamino)phenylamine | Lacks piperidylsulfonyl group | Limited compared to the target compound |

| 5-(Piperidylsulfonyl)phenylamine | Lacks dimethylamino group | Different reactivity profile |

| 2-(Dimethylamino)-5-(methylsulfonyl)phenylamine | Contains methylsulfonyl instead of piperidyl | Variations in solubility and stability |

The unique combination of functional groups in 2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine provides distinct chemical and biological properties compared to similar compounds. This uniqueness allows for versatile applications in medicinal chemistry and pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.